Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate
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Overview
Description
Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.282 g/mol. This compound is known for its interesting set of physical and chemical properties, making it a potent candidate for various scientific research applications.
Scientific Research Applications
Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine moiety, which is present in this compound, are often involved in interactions with various biological targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate”. For example, some compounds need to be stored under specific conditions to maintain their stability .
Preparation Methods
The synthesis of Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate involves several steps. One common synthetic route includes the reaction of 5-cyano-2-methyl-6-bromonicotinic acid with pyrrolidine in the presence of a base, followed by esterification with methanol. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate can be compared with other similar compounds, such as:
Methyl 6-(1-pyrrolidinyl)nicotinate: This compound lacks the cyano group, which may affect its reactivity and biological activity.
This compound: The presence of different substituents on the nicotinate ring can lead to variations in chemical and biological properties.
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-11(13(17)18-2)7-10(8-14)12(15-9)16-5-3-4-6-16/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHKEZDIUPGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCCC2)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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